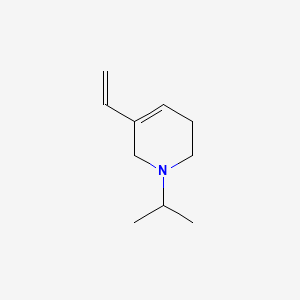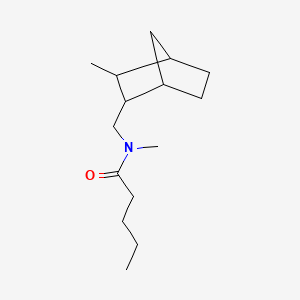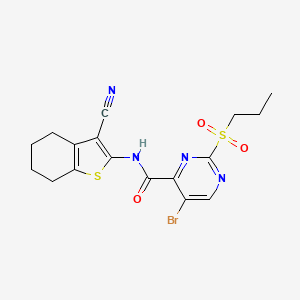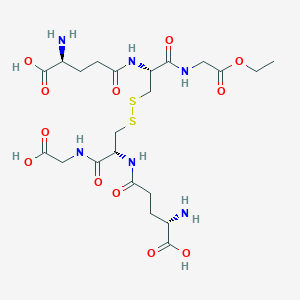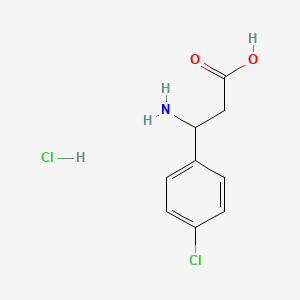![molecular formula C17H21NO4 B13825432 methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cocaine-d3 solution is a stable-labeled internal standard used primarily in isotope dilution methods or cocaine testing in various biological matrices such as urine, blood, saliva, or hair. It is a deuterated form of cocaine, where three hydrogen atoms are replaced by deuterium. This compound is widely used in clinical toxicology, urine drug testing, and forensic analysis due to its stability and reliability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cocaine-d3 involves the incorporation of deuterium into the cocaine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. One common method involves the esterification of ecgonine methyl ester with deuterated benzoyl chloride to produce Cocaine-d3. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the incorporation of deuterium at specific positions on the molecule .
Industrial Production Methods
Industrial production of Cocaine-d3 solution involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process includes the synthesis of deuterated precursors, followed by their conversion into Cocaine-d3 through esterification and other chemical reactions. The final product is then dissolved in a suitable solvent, such as acetonitrile, to produce a standardized solution for use in analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cocaine-d3 undergoes various chemical reactions, including:
Oxidation: Cocaine-d3 can be oxidized to produce benzoylecgonine-d3 and other metabolites.
Hydrolysis: The ester bonds in Cocaine-d3 can be hydrolyzed to produce ecgonine methyl ester-d3 and benzoic acid-d3.
Reduction: Reduction reactions can convert Cocaine-d3 into its corresponding alcohol derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of Cocaine-d3 include oxidizing agents like potassium permanganate, hydrolyzing agents such as hydrochloric acid, and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of Cocaine-d3 include benzoylecgonine-d3, ecgonine methyl ester-d3, and benzoic acid-d3. These products are often analyzed in forensic and clinical toxicology to determine the presence and concentration of cocaine and its metabolites .
Applications De Recherche Scientifique
Cocaine-d3 solution is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Clinical Toxicology: Used as an internal standard in the analysis of cocaine and its metabolites in biological samples.
Forensic Analysis: Employed in the detection and quantification of cocaine in forensic investigations.
Pharmacokinetics: Used in studies to understand the metabolism and distribution of cocaine in the body.
Analytical Chemistry: Utilized in the development and validation of analytical methods for cocaine detection .
Mécanisme D'action
Cocaine-d3 exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The molecular targets of Cocaine-d3 include sodium channels, which it binds to and inactivates, thereby blocking nerve conduction and producing local anesthesia .
Comparaison Avec Des Composés Similaires
Cocaine-d3 is compared with other similar compounds such as benzoylecgonine-d3, cocaethylene-d3, and ecgonine methyl ester-d3. These compounds are also used as internal standards in analytical applications but differ in their chemical structure and specific applications. For instance:
Benzoylecgonine-d3: Primarily used in the analysis of benzoylecgonine, a major metabolite of cocaine.
Cocaethylene-d3: Used in the analysis of cocaethylene, a metabolite formed when cocaine is co-administered with alcohol.
Ecgonine methyl ester-d3: Used in the analysis of ecgonine methyl ester, another metabolite of cocaine .
Cocaine-d3 is unique in its specific use as an internal standard for cocaine analysis, providing accurate and reliable results in various analytical applications.
Propriétés
Formule moléculaire |
C17H21NO4 |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
methyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12?,13?,14-,15+/m0/s1 |
Clé InChI |
ZPUCINDJVBIVPJ-PFSRBDOWSA-N |
SMILES isomérique |
CN1C2CCC1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
SMILES canonique |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


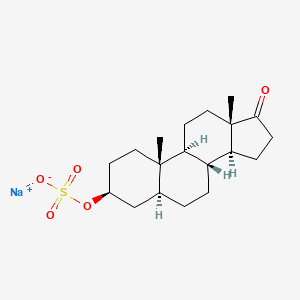
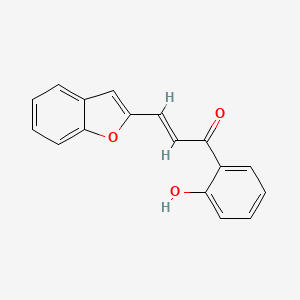

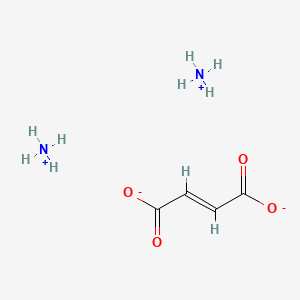

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13825389.png)
![(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13825390.png)
![[(1S,4aR,6S,7S,7aS)-7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B13825393.png)
![N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B13825397.png)
